![molecular formula C13H19ClO B13185619 {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene is an organic compound with the molecular formula C12H17ClO. It is a derivative of benzene, characterized by the presence of a chloromethyl group and a 3-methylbutoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-chloromethyl-3-methylbutanol in the presence of a strong acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the chloromethyl group of 2-chloromethyl-3-methylbutanol. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane, with the addition of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is typically purified by distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine, thiols in the presence of a catalyst like zinc chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted amines, thioethers, ethers.
Scientific Research Applications
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, including fragrances and flavorings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of {[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, including enzyme activity and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the 3-methylbutoxy group.
Chloromethylbenzene: Contains a chloromethyl group but lacks the additional alkoxy substituent.
3-Methylbutylbenzene: Contains the 3-methylbutyl group but lacks the chloromethyl substituent.
Uniqueness
{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene is unique due to the presence of both the chloromethyl and 3-methylbutoxy groups, which confer distinct reactivity and properties. This combination of functional groups allows for a diverse range of chemical transformations and applications, distinguishing it from other benzene derivatives.
Properties
Molecular Formula |
C13H19ClO |
|---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
[2-(chloromethyl)-3-methylbutoxy]methylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
LVBDRNBFPMOXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(COCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13185543.png)
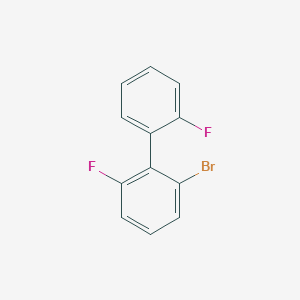
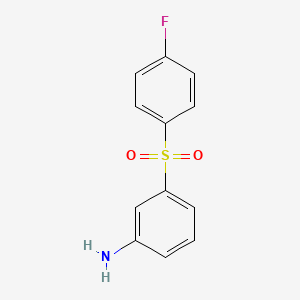
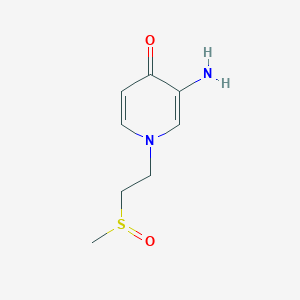
![3-[(3-Oxocyclobutyl)methyl]imidazolidine-2,4-dione](/img/structure/B13185565.png)
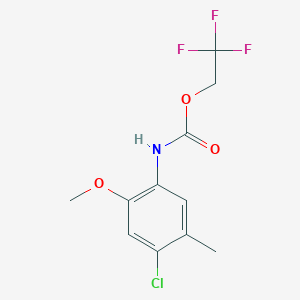
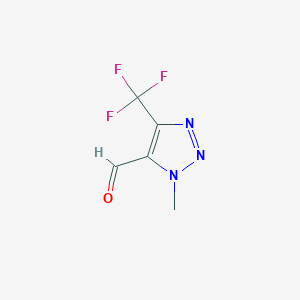
![8-[1-(Aminomethyl)cyclopropyl]-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13185585.png)
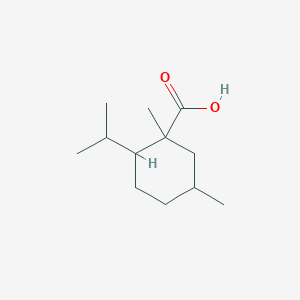
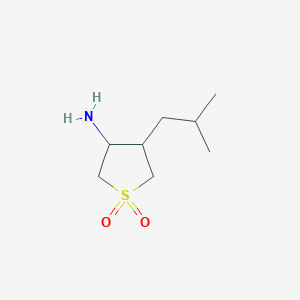

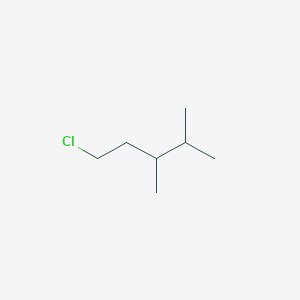

![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)
